molecular formula C13H10N6 B11027352 {[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}propanedinitrile

{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}propanedinitrile

Cat. No.: B11027352
M. Wt: 250.26 g/mol
InChI Key: SQPPJKZHNNCJGA-UHFFFAOYSA-N
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Description

{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}propanedinitrile is a complex organic compound with a unique structure that includes an imidazole ring, a phenyl group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}propanedinitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazole Ring: This can be achieved by reacting a suitable aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Propanedinitrile Moiety: This step involves the reaction of the imidazole derivative with malononitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or amides.

    Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or amides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its imidazole ring is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery and development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and resins, due to its ability to form stable and versatile chemical bonds.

Mechanism of Action

The mechanism of action of {[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • {[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}butanedinitrile
  • {[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}pentanedinitrile

Uniqueness

The uniqueness of {[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}propanedinitrile lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

2-[[(2-amino-4-phenylimidazol-1-yl)amino]methylidene]propanedinitrile

InChI

InChI=1S/C13H10N6/c14-6-10(7-15)8-17-19-9-12(18-13(19)16)11-4-2-1-3-5-11/h1-5,8-9,17H,(H2,16,18)

InChI Key

SQPPJKZHNNCJGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=N2)N)NC=C(C#N)C#N

Origin of Product

United States

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